

Application Notes and Protocols: Competitive Indirect ELISA for AMOZ Detection

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AMOZ-CHPh-4-O-C-acid

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Introduction

Furaltadone, a nitrofuran antibiotic, has seen widespread use in veterinary medicine to treat and prevent gastrointestinal infections in livestock and aquaculture.[1][2] However, due to concerns over the carcinogenic and mutagenic properties of its residues, the use of furaltadone in food-producing animals has been banned in many jurisdictions, including the European Union.[1][3][4] Following administration, furaltadone is rapidly metabolized, forming a stable, tissue-bound metabolite: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This persistence makes AMOZ an ideal marker for monitoring the illegal use of furaltadone in food products. The competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, high-throughput, and cost-effective method for the screening of AMOZ residues in various sample matrices.

Principle of the Assay

The competitive indirect ELISA for AMOZ is based on the competition between free AMOZ in the sample or standard and a fixed amount of AMOZ-enzyme conjugate for a limited number of binding sites on a specific anti-AMOZ antibody coated onto the microplate wells.



Initially, the sample extract or AMOZ standards are added to the wells, followed by the addition of an AMOZ-Horseradish Peroxidase (HRP) conjugate. During incubation, the free AMOZ from the sample and the AMOZ-HRP conjugate compete to bind to the anti-AMOZ antibodies. After an incubation period, the unbound reagents are washed away.

A substrate solution containing tetramethylbenzidine (TMB) is then added to the wells. The HRP enzyme bound to the antibody catalyzes the conversion of the colorless substrate into a blue-colored product. The reaction is terminated by the addition of a stop solution, which changes the color to yellow. The intensity of the color is measured spectrophotometrically at 450 nm. The optical density (OD) is inversely proportional to the concentration of AMOZ in the sample; a higher concentration of AMOZ in the sample leads to a lower signal.

Experimental Workflow and Signaling Pathway

Caption: Workflow of the competitive indirect ELISA for AMOZ detection.

Data Presentation

Table 1: Typical Standard Concentrations for AMOZ ELISA

Standard	Concentration (ng/mL or ppb)	
Standard 1	0	
Standard 2	0.05	
Standard 3	0.15	
Standard 4	0.45	
Standard 5	1.35	
Standard 6	4.05	

Note: Standard concentrations can vary between different commercial kits. The above values are representative.

Table 2: Performance Characteristics of AMOZ Competitive Indirect ELISA



Parameter	Typical Value	Reference(s)
IC50 (Half maximal inhibitory concentration)	0.11 - 0.325 μg/kg	
Limit of Detection (LOD)	0.1 - 0.2 μg/kg	
Detection Capability (CCβ)	< 1.0 μg/kg	_
Cross-Reactivity with AMOZ	100%	-
Cross-Reactivity with AOZ (Furazolidone metabolite)	< 0.1%	_
Cross-Reactivity with AHD (Nitrofurantoin metabolite)	< 0.1%	-
Cross-Reactivity with SEM (Nitrofurazone metabolite)	< 0.1%	-
Sample Recovery Rate (Muscle, Liver, Egg)	80% ± 25%	-
Sample Recovery Rate (Honey, Milk)	75% ± 15%	-

Experimental Protocols

Materials and Reagents

- AMOZ ELISA Kit (containing microtiter plate pre-coated with anti-AMOZ antibody, AMOZ standards, AMOZ-HRP conjugate, wash buffer concentrate, substrate solution (TMB), and stop solution)
- Deionized or distilled water
- Sample preparation reagents (e.g., hydrochloric acid, 2-nitrobenzaldehyde, potassium phosphate, sodium hydroxide, ethyl acetate, n-hexane)
- Laboratory equipment: microplate reader (450 nm filter), pipettes and tips, vortex mixer, centrifuge, water bath, nitrogen evaporator, homogenizer.



Sample Preparation (General Protocol for Animal Tissue)

Note: This is a generalized protocol. Specific procedures may vary depending on the sample matrix and the ELISA kit manufacturer's instructions.

- Homogenization: Weigh 1 ± 0.05 g of a homogenized tissue sample into a centrifuge tube.
- Hydrolysis and Derivatization:
 - Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 μL of derivatization reagent (e.g., 10 mM 2-nitrobenzaldehyde in DMSO).
 - Vortex for 5 minutes.
 - Incubate overnight (approx. 16 hours) at 37°C or for 3 hours in a 50°C water bath.

Extraction:

- Allow the sample to cool to room temperature.
- Add 5 mL of 0.1 M K2HPO4, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes at room temperature.
- Evaporation and Reconstitution:
 - Transfer 2.5 mL of the upper ethyl acetate layer to a new tube.
 - Evaporate to dryness under a gentle stream of nitrogen at 50-60°C.
 - Dissolve the residue in 1 mL of n-hexane and add 1 mL of sample dilution buffer (provided in the kit).
 - Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
- Final Sample: Use 50 μL of the lower aqueous phase per well in the ELISA.



ELISA Procedure

Note: Allow all reagents to reach room temperature (20-25°C) before use.

- Reagent Preparation: Prepare the required amount of wash buffer by diluting the concentrate
 with deionized water as per the kit instructions. Prepare the AMOZ-HRP conjugate solution if
 provided as a concentrate.
- Standard and Sample Addition:
 - \circ Add 50 μ L of each AMOZ standard and prepared sample solution into their respective wells in duplicate.
 - Add 50 μL of the diluted AMOZ-HRP conjugate to each well (except for the blank wells).
- Incubation: Seal the plate and gently shake for a few seconds. Incubate for 30-60 minutes at room temperature (20-25°C) in the dark.
- Washing: Discard the solution from the wells and wash the plate 3-5 times with 300 μL of diluted wash buffer per well. After the last wash, pat the plate dry on absorbent paper.
- Substrate Addition: Add 100 μL of TMB substrate solution to each well.
- Color Development: Incubate the plate for 15 minutes at room temperature in the dark.
- Stopping the Reaction: Add 100 μ L of stop solution to each well. The color will change from blue to yellow.
- Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

Data Analysis

- Calculate the average OD for each set of duplicate standards and samples.
- Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Average OD of Standard or Sample / Average OD of Zero Standard) x 100



- Plot a standard curve with the %B/B0 on the y-axis and the corresponding AMOZ concentration (ng/mL) on the x-axis (logarithmic scale).
- Determine the concentration of AMOZ in the samples by interpolating their %B/B0 values from the standard curve.
- Remember to account for any dilution factors used during sample preparation to calculate the final concentration in the original sample.

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- To cite this document: BenchChem. [Application Notes and Protocols: Competitive Indirect ELISA for AMOZ Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388226#competitive-indirect-elisa-protocol-for-amoz]

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